molecular formula C17H19ClN2OS B2807288 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide CAS No. 2034489-98-8

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B2807288
CAS No.: 2034489-98-8
M. Wt: 334.86
InChI Key: MFLVQGDZFFNGOK-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is a versatile chemical compound with a complex structure It consists of a benzamide core substituted with a chlorine atom and a thiazole ring attached to a cyclohexyl group

Scientific Research Applications

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Future Directions

The future directions in the research of thiazole derivatives like “2-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)benzamide” could involve exploring their potential biological activities and developing new synthetic methods for these compounds. This could lead to the discovery of new drug molecules with lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the condensation of 2-chlorobenzoyl chloride with 4-cyclohexylthiazole-2-methylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzamide derivatives, while oxidation and reduction can modify the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a cyclohexyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-14-9-5-4-8-13(14)17(21)19-10-16-20-15(11-22-16)12-6-2-1-3-7-12/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLVQGDZFFNGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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